An In-depth Technical Guide to Benzeneethanamine, 4-(methylthio)-
An In-depth Technical Guide to Benzeneethanamine, 4-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Benzeneethanamine, 4-(methylthio)-, a compound more commonly known as 4-methylthioamphetamine (4-MTA). Initially synthesized for neuropharmacological research, 4-MTA has since been identified as a potent psychoactive substance. This document delves into its chemical and physical characteristics, pharmacological mechanisms, synthesis, metabolic pathways, and analytical methodologies. The guide is intended to serve as a crucial resource for researchers in pharmacology, toxicology, and medicinal chemistry, as well as professionals engaged in drug development and forensic analysis. By consolidating key technical data and procedural insights, this guide aims to facilitate a deeper understanding of 4-MTA's complex profile and support further scientific investigation.
Introduction
Benzeneethanamine, 4-(methylthio)- (4-MTA) is a synthetic compound belonging to the substituted amphetamine class. It was first developed in the 1990s by a research team led by David E. Nichols at Purdue University during investigations into the structure-activity relationships of substituted amphetamines.[1] While intended for laboratory research to understand the serotonin transporter protein, 4-MTA later emerged on the illicit drug market, where it was sometimes misrepresented as MDMA ("Ecstasy").[2] Its potent and distinct pharmacological effects, coupled with a delayed onset of action, have contributed to its reputation as a substance with significant health risks, including severe serotonin syndrome.[2]
Chemically, 4-MTA is the methylthio derivative of amphetamine.[1] Its primary mechanism of action involves a powerful modulation of the serotonin system.[2] Unlike many other amphetamines, it has a more selective effect on serotonin compared to dopamine and norepinephrine.[2] This guide will provide a detailed examination of the fundamental properties of 4-MTA, offering a scientific foundation for professionals working with this and related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-MTA is essential for its handling, formulation, and analysis. The compound is typically encountered as a free base or as a hydrochloride salt, with the salt form exhibiting greater stability and solubility in aqueous media.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methylsulfanylphenyl)propan-2-amine | [3][4] |
| Synonyms | 4-Methylthioamphetamine, 4-MTA, p-MTA | [4] |
| Molecular Formula | C₁₀H₁₅NS | [3][4] |
| Molecular Weight | 181.30 g/mol | [3][4] |
| Appearance | Hydrochloride salt: Crystalline solid | [5] |
| Solubility (HCl salt) | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 11 mg/mL, Methanol: 1 mg/mL, PBS (pH 7.2): 5 mg/mL | [5] |
| λmax | 258 nm | [5] |
Synthesis of 4-Methylthioamphetamine
The synthesis of 4-MTA is most commonly achieved through the Leuckart reaction, a method widely used for the reductive amination of ketones or aldehydes.[6][7] This process typically involves the reaction of 4-(methylthio)phenylacetone with a formamide-based reagent, followed by acid hydrolysis to yield the final amine product.
Leuckart Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 4-MTA via the Leuckart reaction.
Experimental Protocol: Leuckart Synthesis of 4-MTA
The following is a representative protocol for the synthesis of 4-MTA, compiled from descriptions of the Leuckart reaction.[6][7][8]
Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
Materials:
-
4-(methylthio)phenylacetone
-
Ammonium formate or formamide and formic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
N-Formylation: A mixture of 4-(methylthio)phenylacetone and an excess of ammonium formate (or a mixture of formamide and formic acid) is heated to approximately 160-190°C for several hours under reflux. This reaction forms the N-formyl intermediate.
-
Hydrolysis: After cooling, the reaction mixture is treated with an excess of concentrated hydrochloric acid and refluxed for several hours to hydrolyze the N-formyl intermediate to the primary amine.
-
Work-up and Extraction: The acidic solution is cooled and made alkaline with a sodium hydroxide solution. The liberated 4-MTA free base is then extracted with an organic solvent such as diethyl ether.
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by evaporation. The resulting crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.
Note: The Leuckart reaction can produce a number of by-products, and the purity of the final product should be confirmed using appropriate analytical techniques.[7]
Pharmacology
The pharmacological profile of 4-MTA is characterized by its potent and selective action on the serotonin system, which distinguishes it from many other amphetamine derivatives.
Mechanism of Action
4-MTA's primary mechanism of action is twofold:
-
Serotonin Releasing Agent: It is a potent serotonin releasing agent (SRA), promoting the efflux of serotonin from presynaptic neurons.[1][2]
-
Monoamine Oxidase-A (MAO-A) Inhibitor: 4-MTA is also a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin.[1][2]
This dual action leads to a significant and sustained increase in synaptic serotonin levels, which is responsible for its profound psychoactive effects. The combination of serotonin release and the inhibition of its degradation can lead to a state of excessive serotonergic activity, known as serotonin syndrome, which is a major contributor to its toxicity.[2]
The following diagram illustrates the primary pharmacological actions of 4-MTA at the serotonergic synapse.
Analytical Methodologies
The detection and quantification of 4-MTA in biological and seized samples are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Postmortem Blood):
This protocol is a representative example and may require optimization based on laboratory-specific instrumentation and matrices.
-
Alkalinization: To 1 mL of blood sample, add an internal standard and 500 µL of a saturated aqueous solution of K₂CO₃ to achieve a pH of approximately 12.
-
Liquid-Liquid Extraction (LLE): Add 250 µL of butyl acetate, vortex for 2 minutes, and centrifuge at 6000 x g for 10 minutes.
-
Collection: Collect 200 µL of the upper organic phase for injection into the GC-MS system.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 Series or equivalent.
-
Column: 5% phenyl/95% methyl silicone (e.g., HP-5ms), 12 m x 0.2 mm x 0.33 µm film thickness.
-
Injector: Splitless mode, temperature at 250-280°C.
-
Oven Temperature Program: Initial temperature of 100-120°C, ramped to 280-300°C.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode (70 eV).
-
Mass Range: 40-500 amu.
Note: Derivatization with reagents such as heptafluorobutyric anhydride (HFBA) can be employed to improve the chromatographic properties of 4-MTA and its metabolites.
Conclusion
Benzeneethanamine, 4-(methylthio)- (4-MTA) is a potent and selective serotonergic agent with a complex pharmacological and toxicological profile. Its dual action as a serotonin releaser and MAO-A inhibitor underscores the potential for significant adverse effects, particularly serotonin syndrome. This technical guide has provided a detailed overview of its fundamental properties, including its synthesis, pharmacology, metabolism, and analytical detection. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to conduct further investigations into this and related compounds, with a strong emphasis on safety and scientific rigor. A comprehensive understanding of 4-MTA is essential for the fields of neuropharmacology, forensic toxicology, and public health.
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